REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][N:4]([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.N12CCN(CC1)CC2.[CH2:17]([C@@:20]1(C)[CH2:25][C@H:24]([C:26]2[CH:31]=[CH:30][CH:29]=[C:28]([Cl:32])[CH:27]=2)[C@@H:23]([C:33]2[CH:38]=[CH:37][C:36]([Cl:39])=[CH:35][CH:34]=2)[N:22]([C@@H:40]([CH:48]([CH3:50])[CH3:49])[CH2:41][S:42]([CH:45]([CH3:47])[CH3:46])(=[O:44])=[O:43])[C:21]1=[O:51])C=C.[C:53]([O:56]C(C)C)(=[O:55])[CH3:54]>CCCCCCC>[Cl:32][C:28]1[CH:27]=[C:26]([C@@H:24]2[C@@H:23]([C:33]3[CH:38]=[CH:37][C:36]([Cl:39])=[CH:35][CH:34]=3)[N:22]([C@@H:40]([CH:48]([CH3:50])[CH3:49])[CH2:41][S:42]([CH:45]([CH3:46])[CH3:47])(=[O:43])=[O:44])[C:21](=[O:51])[C@:20]([CH2:54][C:53]([OH:56])=[O:55])([CH3:17])[CH2:25]2)[CH:31]=[CH:30][CH:29]=1.[N:1]12[CH2:8][CH2:7][N:4]([CH2:5][CH2:6]1)[CH2:3][CH2:2]2 |f:1.2|
|
Name
|
|
Quantity
|
424 g
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Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
(3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one 1,4-diazabicyclo[2.2.2]octane
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2.C(C=C)[C@@]2(C(N([C@@H]([C@H](C2)C2=CC(=CC=C2)Cl)C2=CC=C(C=C2)Cl)[C@H](CS(=O)(=O)C(C)C)C(C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated at 55° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The organic phase was filtered
|
Type
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DISTILLATION
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Details
|
The solution was further distilled to a volume of approximately 16 L
|
Type
|
TEMPERATURE
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Details
|
cooled to 20° C. over the course of 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was agitated at 20° C. for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed once with a mixture of isopropyl acetate and heptane (2/3, 21 L) and once with a mixture of isopropyl acetate and heptane (1/4, 21 L)
|
Type
|
CUSTOM
|
Details
|
The product was dried under nitrogen
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)[C@H]1C[C@](C(N([C@@H]1C1=CC=C(C=C1)Cl)[C@H](CS(=O)(=O)C(C)C)C(C)C)=O)(C)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCN(CC1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.64 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |